molecular formula C9H9NO5 B8766739 Methyl 2-hydroxy-2-(2-nitrophenyl)acetate

Methyl 2-hydroxy-2-(2-nitrophenyl)acetate

Cat. No.: B8766739
M. Wt: 211.17 g/mol
InChI Key: FIPPVJRVIBXUJD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2-nitrophenyl)acetate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-4-2-3-5-7(6)10(13)14/h2-5,8,11H,1H3

InChI Key

FIPPVJRVIBXUJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-hydroxy-2-[2-nitrophenyl]acetate (FIG. 2; Compound 6) was prepared by dissolving crude acid 2-hydroxy-2-[2-nitrophenyl]acetic acid (entire amount) in methanol (100 ml). Sulfuric acid (5 drops) was added, and the mixture was refluxed for 2.5 hr. The solvent was then evaporated. The residue was taken up in ethyl acetate and extracted with saturated sodium bicarbonate, followed by water and brine. After drying over MgSO4, the solvent was evaporated to give 9.13 g (90%) of crude ester which was recrystallized from isopropyl ether to give 7.92 g (78%) of methyl 2-hydroxy-2-[2-nitrophenyl]acetate. mp. 69-71° C. 1H-NMR: 8.01 (d, J=8.19 Hz, 1H), 7.70-7.63 (m, 2H), 7.55-7.49 (m, 1H), 5.83 (d, J=4.88 Hz, 1H), 3.76 (s, 3H), 3.66 (d, J=4.89 Hz, 1H). HRMS(CI): calculated for C9H10NO5 [M+ +H] m/z=212.0559, observed 212.0555.
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Synthesis routes and methods II

Procedure details

o-Nitromandelic acid (5 g.) and thionyl chloride (50 ml.) were mixed, heated under reflux on a steam bath for 1 hour and cooled, then the excess of thionyl chloride was removed on a rotary evaporator at room temperature. The crude o-nitromandeloyl chloride thus obtained was carefully mixed with methanol (70 ml.), and after the initial vigorous reaction had subsided, the mixture was heated under reflux on a steam bath for 1 hour, cooled, and the solvent evaporated under reduced pressure. The oil thus obtained was chromatographed on silica, and elution with diethyl ether/petroleum ether (b.p. 60°-80° C.), 6:4 by volume yielded methyl o-nitromandelate. The methyl o-nitromandelate thus obtained was reduced by the general process described under (a) above to give the required starting material;
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